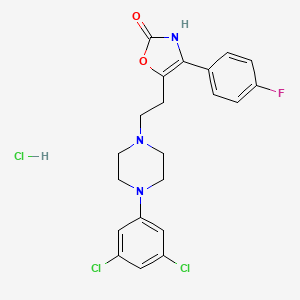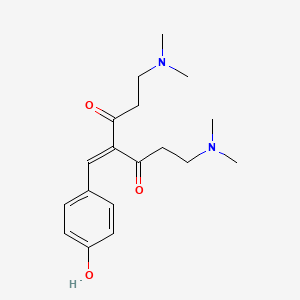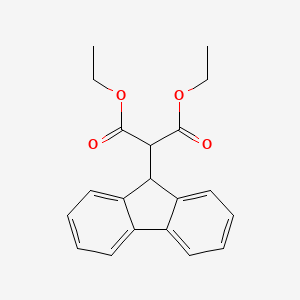
Ulithiacyclamide F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ulithiacyclamide F is a cyclic peptide isolated from the marine ascidian Lissoclinum patella. This compound belongs to the cyanobactin family, which are ribosomally synthesized and post-translationally modified peptides produced by cyanobacteria. This compound has garnered significant interest due to its unique structure and potential biological activities, including cytotoxic and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ulithiacyclamide F involves the proteolytic cleavage and cyclization of precursor peptides. The precursor peptide undergoes post-translational modifications such as heterocyclization, oxidation, and prenylation of amino acids . The synthetic route typically includes the following steps:
Isolation of Precursor Peptide: The precursor peptide is isolated from the marine ascidian Lissoclinum patella.
Proteolytic Cleavage: The precursor peptide is cleaved by specific proteases.
Cyclization: The cleaved peptide undergoes cyclization to form the cyclic structure of this compound.
Post-Translational Modifications: The cyclic peptide is further modified through heterocyclization, oxidation, and prenylation.
Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing the biosynthetic pathway in cyanobacteria. Heterologous expression of the gene clusters involved in the biosynthesis of this compound in suitable host organisms is a promising approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Ulithiacyclamide F undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing residues.
Reduction: Reduction reactions can occur at the disulfide bridges within the cyclic structure.
Substitution: Substitution reactions can take place at specific amino acid residues.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Substitution reactions often involve nucleophilic reagents under mild conditions.
Major Products Formed: The major products formed from these reactions include modified cyclic peptides with altered biological activities. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bridges .
Scientific Research Applications
Ulithiacyclamide F has a wide range of scientific research applications, including:
Chemistry: The compound serves as a model for studying the biosynthesis and post-translational modifications of cyclic peptides.
Biology: this compound is used to investigate the biological roles of cyclic peptides in marine organisms.
Medicine: The compound has shown potential as an anticancer and antimicrobial agent, making it a candidate for drug development.
Industry: this compound is explored for its potential use in biotechnology and pharmaceuticals
Mechanism of Action
The mechanism of action of ulithiacyclamide F involves its interaction with specific molecular targets and pathways. The compound has been shown to bind to estrogen receptor beta (ER-β) protein, which is associated with ovarian cancer cells . This binding leads to the modulation of signaling pathways involved in cell proliferation and apoptosis. Additionally, this compound exhibits cytotoxic effects by disrupting cellular processes and inducing cell death .
Comparison with Similar Compounds
Ulithiacyclamide F is part of a family of cyclic peptides known as patellamides. Similar compounds include:
Patellamide E: Another cyclic peptide isolated from Lissoclinum patella, known for its cytotoxic properties.
Ulithiacyclamide A: Structurally similar to this compound, with slight variations in amino acid residues.
Ulithiacyclamide B: Similar to ulithiacyclamide A, but with one of the D-Leu residues substituted with D-Phe
The uniqueness of this compound lies in its specific amino acid sequence and post-translational modifications, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
218916-93-9 |
|---|---|
Molecular Formula |
C35H42N8O7S4 |
Molecular Weight |
815.0 g/mol |
IUPAC Name |
(1S,4R,5S,8R,15S,18S,21R)-8-benzyl-18-[(1S)-1-hydroxyethyl]-4-methyl-21-(2-methylpropyl)-3-oxa-10,23,29,30-tetrathia-7,14,17,20,27,32,33,34-octazapentacyclo[13.12.4.12,5.19,12.122,25]tetratriaconta-2(34),9(33),11,22(32),24-pentaene-6,13,16,19,26-pentone |
InChI |
InChI=1S/C35H42N8O7S4/c1-16(2)10-20-34-40-23(13-51-34)29(46)39-25-15-54-53-14-24(30(47)42-26(17(3)44)31(48)36-20)38-28(45)22-12-52-35(41-22)21(11-19-8-6-5-7-9-19)37-32(49)27-18(4)50-33(25)43-27/h5-9,12-13,16-18,20-21,24-27,44H,10-11,14-15H2,1-4H3,(H,36,48)(H,37,49)(H,38,45)(H,39,46)(H,42,47)/t17-,18+,20+,21+,24+,25+,26-,27-/m0/s1 |
InChI Key |
PWPRWPDNHHLZPB-NYVLYJCUSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@@H]4CSSC[C@H](C(=N2)O1)NC(=O)C5=CSC(=N5)[C@H](NC(=O)[C@@H](NC4=O)[C@H](C)O)CC(C)C)CC6=CC=CC=C6 |
Canonical SMILES |
CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC4CSSCC(C(=N2)O1)NC(=O)C5=CSC(=N5)C(NC(=O)C(NC4=O)C(C)O)CC(C)C)CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















